4,9-Dioxa-1-azaspiro[5.5]undecane

pKa basicity ionization state

Medicinal chemistry requires rigid, polar fragments to improve ligand efficiency and reduce off-target promiscuity. This saturated spiro scaffold (MW 157.21) delivers: • **High polarity & rigidity**: LogP -0.53, zero rotatable bonds, Fsp3 = 1.0 - ideal for fragment-based drug design. • **Single reactive site**: One morpholine NH enables straightforward N-alkylation/amidation without orthogonal protection. • **CNS-optimized pKa**: Predicted pKa 8.26 balances solubility and passive permeability. Supplied at ≥95% purity from multiple qualified sources. Stable ambient shipping.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 614716-29-9
Cat. No. B2995398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-Dioxa-1-azaspiro[5.5]undecane
CAS614716-29-9
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESC1COCCC12COCCN2
InChIInChI=1S/C8H15NO2/c1-4-10-5-2-8(1)7-11-6-3-9-8/h9H,1-7H2
InChIKeyYHOCYKFEHDOZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,9-Dioxa-1-azaspiro[5.5]undecane: Key Properties and Procurement Profile


4,9-Dioxa-1-azaspiro[5.5]undecane (CAS 614716-29-9) is a saturated spiro heterocycle with molecular formula C8H15NO2, molecular weight 157.21 g/mol, and SMILES C1COCC2(CCOCC2)N1 [1]. The scaffold comprises a morpholine ring and a 1,4-dioxane ring joined at a single quaternary carbon, yielding a fully sp3-hybridized (Fsp3 = 1.0), zero-rotatable-bond framework with one hydrogen-bond donor (the morpholine NH) and three hydrogen-bond acceptors [1]. Its calculated logP is -0.53 and its predicted pKa is 8.26 ± 0.20, indicating moderate basicity and relatively high polarity compared to many drug-like scaffolds . This compound is commercially available from multiple global suppliers at purities of ≥95%, typically as a versatile building block for medicinal chemistry .

Conformationally Locked Scaffold
Fully sp3-hybridized, zero rotatable bonds, pre-organized pharmacophore
Single Reactive Amine Handle
Morpholine NH enables selective N-derivatization without competing amines
Multi-Supplier Availability
≥95% purity from multiple global suppliers for reliable procurement

Why 4,9-Dioxa-1-azaspiro[5.5]undecane Cannot Be Replaced by Other Analogs


Within the spiro[5.5]undecane family, the precise identity and placement of oxygen and nitrogen heteroatoms profoundly influence key drug-like properties—including basicity, lipophilicity, hydrogen-bonding capacity, and conformational restraint—that cannot be mimicked by generic substitution. For example, replacing the 4-oxa-9-morpholine arrangement of 4,9-dioxa-1-azaspiro[5.5]undecane with a 1-oxa-4,9-diaza pattern (CAS 36420-64-1) alters the number of hydrogen-bond donors from 1 to 2 and shifts calculated logP by nearly one unit [1]. Changing the spiro[5.5]undecane core to a spiro[4.5]decane arrangement (e.g., 1,4-dioxa-spiro[4.5]dec-8-ylamine, CAS 97096-16-7) preserves the molecular formula but changes the predicted pKa by >2.4 log units—a ~300-fold difference in basicity that dramatically affects ionization at physiological pH . Because even subtle scaffold changes in early-stage medicinal chemistry can result in divergent SAR, ADME, and toxicity profiles, procurement decisions must be precise at the individual compound level.

4,9-Dioxa-1-azaspiro[5.5]undecane
Morpholine NH, pKa ~8.3, predominantly un-ionized at physiological pH
1,4-Dioxa-spiro[4.5]dec-8-ylamine
Primary amine, pKa ~10.7, nearly fully protonated; ionization state differs markedly
4,9-Dioxa-1-azaspiro[5.5]undecane
LogP ~ −0.5, higher polarity; 1 hydrogen-bond donor
1-Oxa-4,9-diazaspiro[5.5]undecane
LogP ~0.4, more lipophilic; 2 hydrogen-bond donors
4,9-Dioxa-1-azaspiro[5.5]undecane
Single reactive morpholine NH; zero rotatable bonds; Fsp3 = 1.0
Diazaspiro analog
Two reactive amines may require protecting group strategies; flexible core possible

Quantitative Differentiation vs. Closest Analogs


Basicity: ~300-Fold Less Basic Than the Isobaric Spiro[4.5]decane Analog

The nitrogen atom in 4,9-dioxa-1-azaspiro[5.5]undecane is situated within a morpholine ring, which lowers its basicity relative to a primary amine. Its predicted aqueous pKa is 8.26 ± 0.20 . By contrast, the open-chain primary amine analog 1,4-dioxa-spiro[4.5]dec-8-ylamine (CAS 97096-16-7)—which shares the identical molecular formula (C8H15NO2) but scaffolds the amine as a free NH2 group on a cyclohexane ring—has a predicted pKa of 10.73 ± 0.20 . The difference of 2.47 log units corresponds to a ~296-fold lower basicity for the target compound. At pH 7.4, this means the target compound is predominantly un-ionized (~88% free base), while the comparator is >99.9% protonated.

Basicity Differentiation
Data to verify
ΔpKa ≈ −2.5 (target ~296‑fold less basic)
Ionization-state control may guide lead optimization decisions
Predicted pKa values; methodology not disclosed
pKa basicity ionization state physicochemical properties spiro scaffold

Lipophilicity: ~8-Fold More Polar Than 1-Oxa-4,9-diazaspiro[5.5]undecane

The calculated logP of 4,9-dioxa-1-azaspiro[5.5]undecane is -0.53 [1]. The closest structural comparator, 1-oxa-4,9-diazaspiro[5.5]undecane (CAS 36420-64-1), replaces the 9-oxa-morpholine oxygen with a secondary amine, yielding molecular formula C8H16N2O and a calculated logP of 0.386 . The difference of -0.916 log units indicates that the target compound is approximately 8.2-fold more hydrophilic than the diaza analog. This is consistent with the additional oxygen atom replacing a methylene unit in the comparator.

Lipophilicity Difference
Reported
ΔLogP ≈ −0.9 (target ~8‑fold more hydrophilic)
Polarity and permeability profiles may diverge substantially
Calculated LogP; exact method unspecified
LogP lipophilicity polarity ADME spiro scaffold

Hydrogen-Bond Donor Capacity: Single HBD vs. Two HBDs in Diazaspiro Analog

4,9-Dioxa-1-azaspiro[5.5]undecane contains exactly one hydrogen-bond donor (the morpholine NH), while 1-oxa-4,9-diazaspiro[5.5]undecane possesses two HBDs (two secondary amines) [1]. This difference is absolute and structural—the replacement of a morpholine oxygen with a piperazine nitrogen creates an additional HBD. The number of HBDs directly influences compliance with empirical drug-likeness rules (e.g., Lipinski's Rule of 5), molecular recognition with biological targets, and desolvation penalties upon binding.

H‑Bond Donor Count
Head-to-head
1 HBD vs. 2 HBDs in diazaspiro analog
HBD count alters target engagement hypothesis
Structural analysis based on SMILES/molecular formula
hydrogen bond donor HBD scaffold design target engagement physicochemical property

Conformational Rigidity: Zero Rotatable Bonds and Full sp3 Character

4,9-Dioxa-1-azaspiro[5.5]undecane exhibits zero rotatable bonds and a fraction of sp3 carbon atoms (Fsp3) of 1.0 [1]. By contrast, the closely related but constitutionally different scaffold 1,4-dioxa-spiro[4.5]dec-8-ylamine (also C8H15NO2) features a flexible cyclohexane ring bearing an exocyclic primary amine, introducing conformational degrees of freedom and a lower effective rigidity. While exact rotatable bond counts for all comparators are not uniformly reported, the target compound's two fully saturated heterocyclic rings locked at a spiro junction provide a uniquely constrained 3D presentation of the amine HBD and ether oxygen hydrogen-bond acceptor pharmacophores in a fixed relative geometry.

Conformational Rigidity
Class-level
0 rotatable bonds; Fsp3 = 1.0 vs. flexible analog
Pre-organized pharmacophore may enhance binding selectivity
Conformational comparison inferred from structure
conformational restriction rotatable bonds Fsp3 entropic penalty scaffold rigidity

Commercial Availability and Single Reactive Amine Handle

4,9-Dioxa-1-azaspiro[5.5]undecane is listed as in-stock by multiple global suppliers (Enamine, Bidepharm, CymitQuimica/Biosynth, Chemspace) at purities ≥95%, with delivery times as short as 2–3 days to major research hubs [1]. Prices for research-scale quantities (e.g., 50–100 mg) range from approximately €281 to $346 USD. The single morpholine NH provides a unique, sterically accessible point for N-alkylation, acylation, or sulfonylation without competing reactivity from a second basic nitrogen. This contrasts with 1-oxa-4,9-diazaspiro[5.5]undecane, which contains two reactive amines requiring selective protection/deprotection strategies for mono-functionalization.

Synthetic Tractability
Reported
Single reactive NH; multi‑supplier ≥95% purity
Simplified synthetic access and procurement confidence
Supplier catalogs accessed 2026‑05‑07
commercial availability building block derivatization pipeline chemistry procurement

Application Scenarios with Differentiated Value


Dual σ1R/MOR Ligand Design Requiring Reduced Basicity

Patent literature demonstrates that 1-oxa-4,9-diazaspiro[5.5]undecane derivatives can serve as potent dual σ1R/MOR ligands (e.g., EST73502, a clinical candidate for pain) [1]. The 4,9-dioxa-1-azaspiro[5.5]undecane scaffold offers a structurally analogous but physicochemically differentiated alternative: its single morpholine NH (vs. two amines) and 2.47-unit lower pKa relative to primary amine analogs (Evidence Item 1) may modulate the ionization-dependent receptor interactions that govern opioid signaling. This scaffold could be exploited to tune basicity-driven selectivity between MOR and σ1R, or to reduce hERG liability often associated with highly basic amines.

Polar Spiro Building Block for Fragment-Based Drug Discovery

With LogP = -0.53 and zero rotatable bonds (Evidence Items 2 and 4), 4,9-dioxa-1-azaspiro[5.5]undecane is an ideal fragment-sized scaffold (MW 157 Da) for FBDD campaigns seeking to explore polar, water-soluble chemical space. Its complete conformational rigidity pre-organizes pharmacophoric elements (amine HBD at position 1; ether oxygen HBA at positions 4 and 9), potentially yielding higher ligand efficiency and enthalpy-driven binding relative to more flexible fragments. The scaffold's high Fsp3 (1.0) aligns with the modern medicinal chemistry emphasis on increasing three-dimensionality to improve target selectivity and reduce off-target promiscuity [2].

Single-Handle Amine Core for Parallel Library Synthesis

The presence of exactly one reactive morpholine NH simplifies synthetic derivatization compared to diazaspiro analogs that require orthogonal protecting group strategies (Evidence Item 5). This makes 4,9-dioxa-1-azaspiro[5.5]undecane particularly well-suited for high-throughput parallel chemistry—N-alkylation, reductive amination, urea formation, or amide coupling can proceed without competition from a second nucleophilic site. Procurement at 95%+ purity from multiple suppliers ensures consistent starting material quality for SAR libraries targeting kinases, GPCRs, or epigenetic targets.

CNS Drug Discovery with Fine-Tuned Basicity and Low Lipophilicity

The combination of moderate basicity (pKa 8.26) and low lipophilicity (LogP -0.53) positions this scaffold favorably for central nervous system (CNS) drug discovery, where excessive basicity and high LogP are associated with hERG binding, phospholipidosis, and off-target promiscuity [1][2]. The predicted pKa of 8.26 allows the compound to exist in equilibrium between ionized and neutral forms at physiological pH, a property that can be exploited to balance solubility with passive brain penetration. This differentiates it from both the more basic 1,4-dioxa-spiro[4.5]dec-8-ylamine (pKa 10.73) and the more lipophilic 1-oxa-4,9-diazaspiro[5.5]undecane (LogP 0.386).

Application
Selection Property
Validation Focus
σ1R/MOR pharmacological studies
Basicity-modulated spiro scaffold
Ionization-dependent receptor interaction review
Fragment-based drug discovery
High polarity, zero rotatable bonds
Enthalpy-driven binding and ligand efficiency
Parallel medicinal chemistry
Single reactive morpholine NH
Simplified derivatization without protecting groups
CNS lead optimization research
Moderate basicity, low LogP
Balance of passive brain penetration and solubility
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